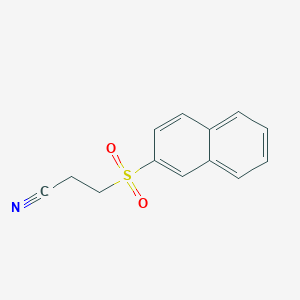![molecular formula C26H25N5O3 B263868 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B263868.png)
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique structure and potential therapeutic properties. In
Wirkmechanismus
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is not fully understood. However, studies have shown that this compound can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one in lab experiments is its potential therapeutic properties. This compound has shown promise in the treatment of cancer and inflammatory diseases. Additionally, this compound is relatively easy to synthesize using the one-pot three-component reaction method.
One of the limitations of using this compound in lab experiments is its complex structure. This can make it difficult to study the compound's mechanism of action and its interactions with other molecules. Additionally, the potential therapeutic properties of this compound have not yet been fully explored, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one. One direction is the exploration of this compound's potential therapeutic properties in the treatment of cancer and inflammatory diseases. Additionally, more research is needed to determine the compound's mechanism of action and its interactions with other molecules. Finally, the safety and efficacy of this compound need to be further studied to determine its potential use in clinical settings.
Synthesemethoden
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the one-pot three-component reaction. This method involves the reaction of 2-aminopyrimidine, ethyl 4-hydroxy-3-methoxybenzoate, and chalcone in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has shown potential in several areas of scientific research. One of the most promising areas is cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C26H25N5O3 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C26H25N5O3/c1-4-34-21-13-18(10-11-20(21)32)19-14-22(33)29-25-23(19)24(17-8-6-5-7-9-17)30-31(25)26-27-15(2)12-16(3)28-26/h5-13,19,30,32H,4,14H2,1-3H3 |
InChI-Schlüssel |
PINSJFADTGVYSV-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3C4=NC(=CC(=N4)C)C)C5=CC=CC=C5)O |
SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3C4=NC(=CC(=N4)C)C)C5=CC=CC=C5)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3C4=NC(=CC(=N4)C)C)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)









